molecular formula C5H7NOS B3245832 (3-Methyl-1,2-thiazol-4-YL)methanol CAS No. 17265-61-1

(3-Methyl-1,2-thiazol-4-YL)methanol

Cat. No.: B3245832
CAS No.: 17265-61-1
M. Wt: 129.18 g/mol
InChI Key: ZGCUXZXLJMYGRK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiazoles, the group to which this compound belongs, are known to interact with a variety of biological targets . These include enzymes, receptors, and biochemical pathways involved in antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways . For instance, some thiazole derivatives can initiate the intrinsic apoptotic pathway, a mitochondrion-mediated pathway that responds to various stress signals .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Methyl-1,2-thiazol-4-yl)methanol. For instance, the compound’s storage temperature can affect its stability . Additionally, the synthesis of thiazole derivatives often involves vigorous reaction conditions and the use of solvents and catalysts, which can impact the environmental sustainability of the process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-1,2-thiazol-4-YL)methanol can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method involves the reaction of 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea and substituted benzaldehydes in the presence of a catalyst .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-1,2-thiazol-4-YL)methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring’s aromaticity allows for electrophilic and nucleophilic substitutions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3-Methyl-1,2-thiazol-4-YL)methanol include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their functional groups and biological activities.

Uniqueness: What sets this compound apart from other similar compounds is its specific combination of the thiazole ring with a methanol group.

Properties

IUPAC Name

(3-methyl-1,2-thiazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-5(2-7)3-8-6-4/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCUXZXLJMYGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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